Product packaging for 9-methyl-1,9-diazaspiro[5.5]undecane(Cat. No.:CAS No. 1158750-02-7)

9-methyl-1,9-diazaspiro[5.5]undecane

Cat. No.: B6618833
CAS No.: 1158750-02-7
M. Wt: 168.28 g/mol
InChI Key: RTTVWCGHORKNIM-UHFFFAOYSA-N
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Description

9-Methyl-1,9-diazaspiro[5.5]undecane, commonly supplied as a dihydrochloride salt, is a spirocyclic diazaspiro[5.5]undecane derivative that serves as a privileged scaffold in medicinal chemistry and drug discovery. This compound features a unique spirocyclic architecture with two nitrogen atoms, offering versatile points for chemical modification and making it a valuable intermediate for the synthesis of more complex bioactive molecules . Scientific literature indicates that compounds based on the 1,9-diazaspiro[5.5]undecane scaffold demonstrate significant potential for the treatment of obesity and related metabolic disorders . Their biological activity is multifaceted, including potent inhibition of acetyl-CoA carboxylase (ACC)—a key enzyme in fatty acid synthesis—with some derivatives exhibiting IC50 values in the low nanomolar range . Additional mechanisms for obesity treatment involve antagonism against neuropeptide Y, which affects energy homeostasis and food intake, and inhibition of 11β-hydroxysteroid dehydrogenase type 1 . Beyond metabolic diseases, this chemical scaffold is also investigated for its application in treating various central nervous system (CNS) disorders, pain, immune system conditions, and cardiovascular and psychotic disorders . The specific substitution pattern, particularly at the nitrogen positions (N-1 and N-9), is critical for modulating biological activity, binding affinity, and pharmacokinetic properties such as metabolic stability and passive permeability . As a building block, our this compound is an essential tool for researchers exploring structure-activity relationships (SAR) in these therapeutic areas. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20N2 B6618833 9-methyl-1,9-diazaspiro[5.5]undecane CAS No. 1158750-02-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-methyl-1,9-diazaspiro[5.5]undecane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c1-12-8-5-10(6-9-12)4-2-3-7-11-10/h11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTVWCGHORKNIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CCCCN2)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 9 Methyl 1,9 Diazaspiro 5.5 Undecane and Its Analogs

Classical and Contemporary Synthetic Routes to the Diaza-Spiro[5.5]Undecane Core

The construction of the fundamental diaza-spiro[5.5]undecane ring system can be achieved through several strategic pathways. These methods focus on efficiently assembling the two interconnected piperidine (B6355638) rings around a central spirocyclic carbon atom.

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a complex product that incorporates portions of all starting materials. nih.govjocpr.commdpi.com These reactions are distinguished by their high atom economy, procedural simplicity, and ability to rapidly generate molecular diversity. jocpr.com

A well-known example of such a reaction is the Biginelli reaction, which condenses an aldehyde, a β-ketoester, and urea (B33335) (or thiourea) to produce dihydropyrimidinones. mdpi.com This principle can be extended to the synthesis of 1,9-diazaspiro[5.5]undecane-2,8,10-trione derivatives. In a hypothetical MCR, a cyclic β-dicarbonyl compound such as barbituric acid or a derivative could react with two equivalents of an aldehyde (e.g., formaldehyde) and a molecule of urea or N-methylurea. This condensation cascade would construct the spirocyclic system in a single, efficient step. The use of N-methylurea would directly introduce the required methyl group at the N9 position.

Table 1: Conceptual Multicomponent Reaction for Diaza-Spiro[5.5]Undecane-Trione Synthesis

Component 1Component 2Component 3Catalyst (Typical)Product Core
Barbituric AcidFormaldehyde (B43269) (2 eq.)Urea / N-MethylureaAcid or Base1,9-Diazaspiro[5.5]undecane-trione
Cyclohexane-1,3-dioneBenzaldehyde (2 eq.)ThioureaLewis AcidThio-analogue of Diaza-Spiro[5.5]undecane-dione

Cascade reactions, also known as tandem or domino reactions, are processes involving two or more sequential bond-forming transformations that occur under the same reaction conditions without the need to isolate intermediates. A powerful strategy for constructing spirocyclic frameworks is the double Michael addition, often designed as a [5+1] cascade cyclization.

This approach typically involves the reaction of a dinucleophile with a bis-electrophile. For the synthesis of a spiro[5.5]undecane system, a suitable precursor would be a 1,5-diaryl-1,4-pentadien-3-one (a divinyl ketone), which acts as a bis-Michael acceptor. The reaction with a C-nucleophile like a cyclohexane-1,3-dione derivative leads to the formation of a spiro[5.5]undecane carbocyclic core. By analogy, employing a nitrogen-based dinucleophile, such as a cyclic urea or hydantoin, would facilitate the construction of the diazaspiro[5.5]undecane skeleton. The reaction proceeds through an initial Michael addition, followed by an intramolecular cyclization via a second Michael addition, efficiently building the complex spiro system.

Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orgyoutube.com This reaction facilitates the coupling of amines with aryl halides or triflates and has been extensively developed to tolerate a wide range of functional groups. wikipedia.orgorganic-chemistry.org

This methodology can be applied to the synthesis of the diazaspiro[5.5]undecane core through an intramolecular cyclization strategy. A suitably designed precursor, containing, for example, a piperidine ring with an N-aryl halide substituent and a side chain terminating in a primary or secondary amine, can undergo intramolecular C-N bond formation. The palladium catalyst, in conjunction with a specialized phosphine (B1218219) ligand (such as SPhos or BINAP) and a base, facilitates the cyclization to form the second piperidine ring, thus completing the spirocyclic diaza-scaffold. rsc.org This approach is particularly valuable for creating fused aromatic derivatives of the core structure. nih.gov

Targeted Synthesis of 9-methyl-1,9-diazaspiro[5.5]undecane Derivatives

The synthesis of specifically substituted derivatives, such as this compound, requires strategies that can either build the methyl group into the synthetic sequence from the start or add it to a pre-formed spirocyclic core.

Given that bioactive 1,9-diazaspiro[5.5]undecane compounds consistently feature a substituent at the N9 position, methods for introducing these groups, particularly a methyl group, are of high importance. nih.gov

One of the most direct and effective methods for N-methylation is reductive amination. mdpi.com This can be performed on a precursor secondary amine, such as the parent 1,9-diazaspiro[5.5]undecane. The reaction typically involves treating the amine with formaldehyde to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) to yield the N-methylated product. mdpi.com

Other classical N-alkylation methods include the reaction of the parent diazaspiro compound with a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a non-nucleophilic base to neutralize the acid formed during the reaction. Furthermore, the methyl group can be incorporated from the outset, for instance, by using N-methylated starting materials in a multicomponent or cascade reaction sequence.

Divergent synthesis is a powerful strategy used in medicinal chemistry to generate a library of structurally related compounds from a single, common intermediate. This approach allows for the systematic exploration of the structure-activity relationship (SAR) by varying substituents around a core scaffold.

For the 1,9-diazaspiro[5.5]undecane system, a divergent approach would begin with the synthesis of a versatile, often protected, parent scaffold. This common intermediate can then be subjected to a variety of parallel reactions to introduce diverse functional groups at the nitrogen atoms. For example, the N1 and N9 positions can be functionalized through:

Alkylation/Acylation: Reaction with a range of alkyl halides or acyl chlorides to install different alkyl or aryl groups.

Buchwald-Hartwig Coupling: Palladium-catalyzed coupling with various aryl or heteroaryl halides to introduce aromatic diversity. acs.org

Reductive Amination: Reaction with different aldehydes or ketones to generate a library of N-alkyl derivatives.

This strategy has been successfully employed to create libraries of 1,9-diazaspiro[5.5]undecane derivatives for biological screening, such as the synthesis of various N-benzyl substituted analogs tested for antiviral activity against the Dengue virus. rsc.org

Table 2: Example of a Divergent Synthesis Approach for a Library of N9-Substituted Analogs

Common IntermediateReagentReaction TypeN9-Substituent
1,9-Diazaspiro[5.5]undecane2-Methylbenzyl chlorideAlkylation2-Methylbenzyl
1,9-Diazaspiro[5.5]undecane4-Bromobenzyl chlorideAlkylation4-Bromobenzyl
1,9-Diazaspiro[5.5]undecane4-Cyanobenzyl chlorideAlkylation4-Cyanobenzyl
1,9-Diazaspiro[5.5]undecaneBenzoyl chlorideAcylationBenzoyl
Boc-protected-1,9-diazaspiro[5.5]undecaneBromobenzene / Pd-catalystBuchwald-Hartwig CouplingPhenyl

Stereoselective Synthesis and Chiral Auxiliaries in Diaza-Spiro[5.5]Undecane Preparation

Stereoselective synthesis, which controls the three-dimensional orientation of a molecule, is crucial in drug development as different stereoisomers of a compound can have vastly different biological activities. The synthesis of specific enantiomers of diazaspiro[5.5]undecanes often employs chiral auxiliaries—enantiomerically pure compounds that are temporarily attached to a substrate to direct a reaction's stereochemical outcome. sigmaaldrich.com

A key strategy for creating these structures is the [5+1] double Michael addition reaction. For instance, a methodology has been developed for synthesizing 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone derivatives through the cascade cyclization of N,N-dimethyl barbituric acid with diaryldivinylketones. researchgate.net This reaction proceeds with high stereoselectivity, and X-ray crystallography studies have confirmed that the cyclohexanone (B45756) ring of the resulting spirocycle predominantly adopts a stable chair conformation. researchgate.net

Chiral auxiliaries guide the formation of a desired stereoisomer. sigmaaldrich.com These auxiliaries create a chiral environment that sterically hinders one reaction pathway over another, leading to a diastereoselective transformation. sigmaaldrich.comrsc.org After the key stereocenter is set, the auxiliary is cleaved from the molecule and can often be recycled. sigmaaldrich.com Common examples of chiral auxiliaries used in asymmetric synthesis include oxazolidinones (like Evans auxiliaries) and their derivatives, which are effective in controlling the stereochemistry of various transformations. rsc.org

The inherent chirality of the spiro[5.5]undecane system itself presents a unique stereochemical challenge and opportunity. banglajol.info The development of stereocontrolled methods, such as tandem aza-Prins type dimerization and cyclization, represents a powerful strategy for the direct synthesis of complex, medium-sized nitrogen heterocycles like diazecanes, showcasing advanced approaches to stereoselectivity. rsc.org

Table 1: Overview of Stereoselective Synthesis Concepts

Concept Description Relevance to Diaza-Spiro[5.5]Undecane Synthesis
Stereoselectivity The preferential formation of one stereoisomer over another. In spirocycles, this involves controlling the configuration at the spiro-carbon and other chiral centers. Essential for producing specific enantiomers or diastereomers which may have distinct biological activities.
Chiral Auxiliary An enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemistry of a subsequent reaction. sigmaaldrich.com Used to induce asymmetry and control the formation of specific stereoisomers of the diazaspiro[5.5]undecane core. sigmaaldrich.comrsc.org
[5+1] Double Michael Addition A cascade reaction used to form six-membered rings. In this context, it involves the reaction of a five-atom component (like a barbituric acid derivative) with a one-atom component (part of a divinylketone). researchgate.net A documented method for the stereoselective synthesis of diazaspiro[5.5]undecane derivatives, yielding products in high yields (up to 98%). researchgate.net
Chair Conformation The most stable conformation of a six-membered ring, such as a cyclohexane (B81311) or piperidine ring within the spiro compound. X-ray studies confirm that the cyclohexanone unit of synthesized diazaspiro[5.5]undecanes preferentially adopts this conformation, which influences the molecule's overall shape and properties. researchgate.net

Advanced Synthetic Techniques and Optimization

To improve the efficiency, yield, and environmental impact of chemical syntheses, modern organic chemistry has embraced advanced techniques. These methods often lead to shorter reaction times, milder conditions, and higher purity of products compared to conventional heating methods.

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions. This technique dramatically reduces reaction times, often from hours to minutes, and frequently improves reaction yields. rsc.orgresearchgate.net The syntheses of a vast number of N-heterocycles have been successfully optimized using microwave irradiation. rsc.org

In the context of diazaspiro[5.5]undecanes, a microwave-assisted approach was used to synthesize a series of 2,4-diazaspiro[5.5]undecane-1,5,9-trione (or 1,3,5,9-tetraone) derivatives. arkat-usa.org The method involves the condensation of N,N-dimethylbarbituric acid or 1,3-diethylthiobarbituric acid with penta-1,4-diene-3-one derivatives. arkat-usa.org When compared to traditional heating, the microwave method was superior in both reaction time and yield. arkat-usa.org For example, increasing the reaction temperature to 140-180 °C under microwave irradiation can significantly boost yields and reduce reaction times to as little as 30 minutes. nih.gov

Table 2: Comparison of Microwave vs. Traditional Synthesis of Diazaspiro[5.5]undecane Derivatives

Method Reaction Time Yield Advantages Source
Microwave-Assisted Short (e.g., 15 min) High (78-92%) Rapid reaction, high efficiency, improved yields. arkat-usa.org
Traditional Heating Long Lower Simpler equipment setup. arkat-usa.org
Microwave-Assisted 30 min 47-71% Significant rate and yield enhancement over conventional heating at lower temperatures. nih.gov

Sonochemistry, the application of ultrasound to chemical reactions, offers another effective method for process intensification. doi.orgusp.br Ultrasound irradiation enhances reactions through acoustic cavitation: the formation, growth, and implosion of microscopic bubbles in the liquid. This process generates localized hot spots with extreme temperatures and pressures, leading to a significant acceleration of chemical reactions. doi.org

Table 3: Effect of Ultrasound Irradiation on Heterocycle Synthesis

Condition Reaction Time Temperature Yield Key Benefit Source
Ultrasound 5 h < 30 °C 93% Reduced time and temperature, increased yield. doi.org
Conventional (Reflux) 13 h 80 °C 87% N/A doi.org
Ultrasound 2 h Room Temp ~85-90% Time reduced from 2 days, yield improved by 10-15%. nih.gov
Conventional (Stirring) 48 h Room Temp ~70-80% N/A nih.gov

Solvent-free synthesis, a cornerstone of green chemistry, aims to reduce or eliminate the use of volatile and often hazardous organic solvents. These reactions are typically conducted by heating or grinding the solid reactants together, sometimes with a catalytic agent. researchgate.netresearchgate.net

A solvent-free and catalyst-free, three-component one-pot reaction has been successfully employed to synthesize diphenyl-2,4-dioxa-8,10-diazaspiro[5.5]undecane-1,5,9-trione derivatives. researchgate.net The reaction of aromatic aldehydes with urea and derivatives of 1,3-dioxane-4,6-dione (B14002328) proceeded efficiently at 80°C without any solvent, affording yields between 49% and 63%. researchgate.net The primary advantages of this approach are the elimination of solvent pollution and the use of mild reaction conditions. researchgate.net In some cases, solvent-free conditions can be combined with other advanced techniques, such as microwave irradiation, to further enhance reaction speed and efficiency. researchgate.net

Structural Elucidation and Conformational Analysis of 9 Methyl 1,9 Diazaspiro 5.5 Undecane Systems

Advanced Spectroscopic Characterization Techniques

The precise structure of novel compounds, including derivatives of 1,9-diazaspiro[5.5]undecane, is determined through a combination of advanced spectroscopic methods. Each technique provides unique and complementary information, which, when combined, allows for unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the context of diazaspiro[5.5]undecane derivatives, ¹H NMR spectra can confirm the presence of specific functional groups and their connectivity. For instance, in a study of 2,4-dimethyl-diphenyl-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetraone, the ¹H NMR spectrum in DMSO-d₆ showed distinct signals for the methyl groups, methine protons, aromatic protons, and N-H protons, confirming the successful synthesis of the spirocyclic structure. sid.ir The chemical shifts (δ) and coupling constants (J) are crucial for determining the relative stereochemistry of the protons on the piperidine (B6355638) rings. arabjchem.org

¹³C NMR is equally vital, as it reveals the number of unique carbon environments in the molecule. For the aforementioned tetraone derivative, the ¹³C NMR spectrum displayed signals corresponding to the methyl carbons, methine carbons, various aromatic carbons, and the carbonyl carbons, providing a complete carbon skeleton of the molecule. sid.ir

Table 1: Illustrative ¹H and ¹³C NMR Data for a Diazaspiro[5.5]undecane Analogue Data for 2,4-Dimethyl-diphenyl-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetraone sid.ir

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H2.68, 2.85s2 x N-CH₃
¹H5.28s2 x CH
¹H7.08-7.28mAromatic H
¹H7.18s2 x NH
¹³C27.8, 28.7N-CH₃
¹³C58.8, 62.0CH
¹³C127.4, 128.8, 129.4, 135.9Aromatic C
¹³C149.4, 155.87, 163.6, 168.2C=O

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), can provide the exact molecular formula of a compound.

For example, in the characterization of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives, ESI-MS was used to confirm the mass of the synthesized compounds. acs.org The technique is highly sensitive and provides a clear indication of the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound. The fragmentation patterns observed in the mass spectrum can also help to confirm the presence of specific structural motifs within the molecule. For instance, the mass spectrum of 2,4-dimethyl-diphenyl-2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetraone showed a molecular ion peak at m/z 392, corresponding to its molecular weight, along with other fragments that are characteristic of the molecule's structure. sid.ir

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific types of chemical bonds.

In the analysis of diazaspiro[5.5]undecane derivatives, IR spectroscopy can readily identify key functional groups. For example, in various tetraone derivatives of 2,4,8,10-tetraazaspiro[5.5]undecane, the IR spectra clearly showed absorption bands corresponding to N-H stretching vibrations (around 3200 cm⁻¹) and C=O (carbonyl) stretching vibrations (around 1700 cm⁻¹). sid.ir The presence and position of these bands provide direct evidence for the existence of these functional groups within the spirocyclic framework.

Table 2: Characteristic IR Absorption Frequencies for Diazaspiro[5.5]undecane Analogues Data for 2,4,8,10-tetraazaspiro[5.5]undecane-1,3,5,9-tetraone derivatives sid.ir

Functional GroupVibration TypeTypical Absorption Range (cm⁻¹)
N-HStretching3180 - 3235
C=OStretching1659 - 1744

Computational Chemistry and Molecular Modeling Studies

Computational methods are increasingly used to complement experimental data, providing deeper insights into the three-dimensional structure, stability, and dynamic behavior of molecules.

Conformational Preferences and Energetics of the Spirocyclic System

The 1,9-diazaspiro[5.5]undecane scaffold is a flexible system with multiple possible conformations. Computational chemistry, particularly methods like density functional theory (DFT), can be used to calculate the energies of different conformations and predict the most stable arrangement of the atoms in space. The single-crystal X-ray studies of some diazaspiro-heterocyclic structures have revealed that the cyclohexanone (B45756) unit of the spirocycles often prefers a chair conformation over a twisted one. soton.ac.uk

Structure-based computational methods, such as docking, are also employed to understand how these molecules might interact with biological targets. mdpi.com These studies can predict the binding mode and affinity of a ligand, guiding the design of more potent derivatives. For instance, docking studies of 1,9-diazaspiro[5.5]undecane derivatives have been used to identify potential binding poses within the active sites of various receptors. rsc.org

Molecular Dynamics Simulations to Elucidate Dynamic Behavior and Binding Affinity

Molecular dynamics (MD) simulations provide a powerful tool to study the time-dependent behavior of a molecular system. rsc.org By simulating the motions of atoms and molecules over time, MD can reveal how a ligand like a 9-methyl-1,9-diazaspiro[5.5]undecane derivative might behave in a biological environment, such as its interaction with a protein receptor.

MD simulations have been successfully applied to study the binding of 1,9-diazaspiro[5.5]undecane derivatives to their biological targets. In a study on derivatives targeting the dengue virus NS5-methyltransferase, MD simulations were used to calculate the binding free energy (ΔGbind) for several compounds. rsc.org These calculations helped to explain the experimentally observed binding affinities and provided a rationale for the higher potency of certain derivatives. rsc.org

Table 3: Calculated Binding Free Energies for 1,9-Diazaspiro[5.5]undecane Derivatives Data from a study on DENV2 NS5-methyltransferase inhibitors rsc.org

CompoundΔGbind (kcal/mol)
SPO-6 (a 2-methylbenzyl derivative)-27.2 ± 3.9
SPO-7 (a 4-bromobenzyl derivative)-22.5 ± 4.7
SPO-13 (a 4-cyanobenzyl derivative)-22.5 ± 4.6
Ribavirin (standard drug)-20.0 ± 4.6

These simulations can also shed light on the stability of the ligand-protein complex and the key interactions that contribute to binding. mdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are powerful computational tools used to predict the electronic structure and reactivity of molecules. These methods, such as Density Functional Theory (DFT), provide insights into molecular properties that are difficult to determine experimentally. For a molecule like this compound, these calculations could elucidate key electronic features.

Detailed quantum chemical calculations specifically for this compound are not readily found in the scientific literature. However, such an analysis would typically involve the following:

Molecular Orbital Analysis: This includes the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity.

Electron Density and Electrostatic Potential: These calculations would map the electron density distribution across the molecule, revealing regions that are electron-rich or electron-poor. An electrostatic potential map would highlight the electrophilic and nucleophilic sites, which is critical for predicting how the molecule might interact with other chemical species.

Without specific published data, a representative table of such calculated values for this compound cannot be provided.

Docking Calculations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug design to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme.

While docking studies specifically for this compound were not identified, research on related 1,9-diazaspiro[5.5]undecane derivatives provides valuable insights into the potential applications of this scaffold. A study on 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives investigated their potential as inhibitors of the dengue virus type 2 (DENV2). nih.gov In this study, docking calculations were employed to identify the most probable biological target for this series of compounds.

The research identified the NS5-methyltransferase as the likely target for these derivatives. nih.gov Molecular dynamics simulations further supported these findings, providing calculated binding free energies (ΔGbind) for several derivatives. nih.gov Notably, the derivative SPO-6, which features a 2-methylbenzyl substitution, exhibited the most favorable binding energy. nih.gov

CompoundSubstitutionBinding Free Energy (ΔGbind, kcal/mol)Target
SPO-62-methylbenzyl-27.2 ± 3.9NS5-methyltransferase
SPO-74-bromobenzyl-22.5 ± 4.7NS5-methyltransferase
SPO-134-cyanobenzyl-22.5 ± 4.6NS5-methyltransferase
Ribavirin (Standard)--20.0 ± 4.6NS5-methyltransferase

These findings for related compounds underscore the potential of the 1,9-diazaspiro[5.5]undecane scaffold in interacting with biologically relevant targets. The specific interactions and binding affinities would, however, be modulated by the nature and position of the substituents on the spirocyclic core.

Structure Activity Relationship Sar Studies and Ligand Design for 9 Methyl 1,9 Diazaspiro 5.5 Undecane Analogs

Influence of Substitution at the 9-Methyl Position on Receptor Affinity and Selectivity

The substituent at the 9-position of the 1,9-diazaspiro[5.5]undecane core is a crucial determinant of the molecule's biological activity. Research indicates that bioactive compounds containing this spirocyclic core invariably possess a substituent at this position. nih.gov The nature of this substituent significantly modulates receptor affinity and selectivity.

For instance, in the development of acetyl-CoA carboxylase (ACC) inhibitors for obesity treatment, the SAR of aroyl substituents at the 9-position was investigated. nih.gov A comparative analysis of various bicyclic fused heteroaryl groups revealed significant variations in inhibitory concentration (IC₅₀), cell permeability (Papp), and metabolic stability. nih.gov While some compounds showed potent ACC inhibition, they suffered from low permeability or high clearance. nih.gov Notably, compounds 1g and 1h in one such study demonstrated excellent IC₅₀ values against ACC1 and ACC2 (7 and 3 nM for 1g ; 11 and 5 nM for 1h , respectively), showcasing how modifications at the 9-position can achieve high target potency. nih.gov

Impact of Substituents at Other Spirocyclic Positions on Receptor Interactions

While the 9-position is a primary focus, modifications at other positions of the spirocyclic rings and attached moieties also play a vital role in defining the pharmacological profile of these analogs.

Significance of the Spirocyclic Benzamide (B126) Moiety in Ligand Interactions

In studies of the closely related 3,9-diazaspiro[5.5]undecane scaffold, the spirocyclic benzamide moiety has been identified as a critical structural feature for ligand interactions, particularly at GABA-A receptors. soton.ac.ukacs.org This functional group is thought to compensate for the conventional acidic moiety found in many GABA-A receptor ligands. soton.ac.uk The deconstruction of complex analogs to a simpler m-methylphenyl analog demonstrated that this core benzamide structure was sufficient for high-nanomolar binding affinity. soton.ac.ukacs.org This finding suggests that the benzamide group is a key pharmacophoric element, providing essential interactions within the receptor's binding pocket. soton.ac.uk

Effects of Terminal Phenyl Ring Substitutions on Allosteric Inhibition

Specifically, compounds with a 2-methylbenzyl, 4-bromobenzyl, or 4-cyanobenzyl group displayed potent activity against DENV2 in cell-based assays. rsc.org The varied electronic and steric properties of these substituents directly influence the binding affinity for the target protein, in this case, the NS5-methyltransferase. rsc.org

Table 1: Antiviral Activity of Substituted 1,9-diazaspiro[5.5]undecane Derivatives against DENV2

Compound Substitution on Benzyl (B1604629) Group EC₅₀ (µM)
SPO-6 2-methyl 11.43 ± 0.87
SPO-7 4-bromo 14.15 ± 0.50
SPO-13 4-cyano 20.77 ± 1.92

Data sourced from a study on DENV2 inhibitors. rsc.org

Similarly, in the development of inhibitors for the enzyme METTL3, a fluorine scan on a terminal phenyl ring of a related triazaspiro[5.5]undecane analog led to compounds with improved binding affinity and, in one case, significantly enhanced cell permeability. acs.org These examples underscore the importance of terminal phenyl ring functionalization in optimizing the potency and drug-like properties of these spirocyclic compounds. rsc.orgacs.org

Role of Arene Ring Fusions and Carbonyl Group Presence on Bioactivity

Many potent 1,9-diazaspiro[5.5]undecane derivatives feature significant modifications to the core rings themselves. A common and impactful modification is the fusion of an arene ring, typically at positions 4 and 5 of the diazaspiro core. nih.gov This fusion rigidifies the structure and can introduce additional, favorable interactions with the biological target. acs.org

Another prevalent structural feature is the presence of a carbonyl group at the C2 position, forming a 1,9-diazaspiro[5.5]undecan-2-one. nih.govnih.gov This lactam moiety can act as a key hydrogen bond donor or acceptor, anchoring the ligand in the receptor's binding site. For example, in a series of METTL3 inhibitors, the lactam's hydrogen bond interactions were found to be crucial for potency, as its methylation led to a 19-fold decrease in activity. acs.org The combination of arene fusion and a C2-carbonyl group is a recurring motif in highly bioactive compounds based on this scaffold. nih.gov

Pharmacophore Development and Ligand-Receptor Binding Mode Elucidation

Understanding how these ligands bind to their receptors is key to designing more effective molecules. Pharmacophore modeling and computational docking studies are essential tools for this purpose. nih.govmdpi.com A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. mdpi.com

For the 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives, docking calculations identified the dengue virus NS5-methyltransferase as the likely target. rsc.orgresearchgate.net Molecular dynamics simulations further elucidated the binding mode, predicting that the most potent analog, SPO-6 , had the most favorable binding energy (−27.2 ± 3.9 kcal/mol), which correlated with its superior antiviral activity. rsc.org

In the study of 3,9-diazaspiro[5.5]undecane-based GABA-A receptor antagonists, a potential binding mode was proposed to guide rational design. soton.ac.ukacs.org Docking studies suggested that these antagonists push the receptor's "loop C" outward, a characteristic of antagonists, and occupy a subpocket not accessible to the native agonist GABA. soton.ac.uk The elucidation of these binding modes provides a structural basis for the observed SAR and allows for the targeted design of new analogs with improved properties. soton.ac.uk

Rational Design Strategies for Enhanced Biological Potency and Target Selectivity

Rational drug design combines SAR insights and structural biology to create improved therapeutic agents. nih.gov For the 1,9-diazaspiro[5.5]undecane class, several strategies have proven effective.

One key strategy is structural rigidification . Many spirocyclic inhibitors feature flexible linkers. Freezing the ligand in its optimal binding conformation by making the structure more rigid can reduce the entropic penalty upon binding, thus enhancing affinity. acs.org This is often achieved through ring fusions, as discussed previously. nih.gov

Another approach is scaffold hopping , where a core part of the molecule is replaced by a structurally different group that maintains the key pharmacophoric features. mdpi.com This can lead to novel chemical series with improved properties, such as better metabolic stability or patentability. For example, exploring alternatives to the spirocyclic core, such as a spiroazetidine moiety, was considered as a way to reduce molecular weight and improve physicochemical properties in one inhibitor series. acs.org

Finally, structure-based design leverages detailed knowledge of the ligand-receptor binding mode. By identifying key interactions, such as the hydrogen bond from a C2-lactam or specific contacts made by a terminal phenyl ring, medicinal chemists can make targeted modifications. acs.org For example, after identifying a crucial hydrogen bond, efforts can be made to optimize the geometry of that interaction. Conversely, if a part of the molecule shows no clear interactions with the receptor, it can be simplified to reduce molecular weight and improve drug-likeness. acs.org These rational design strategies are instrumental in evolving initial hits into highly potent and selective clinical candidates.

Applications and Functional Exploration of 9 Methyl 1,9 Diazaspiro 5.5 Undecane and Its Derivatives

Role as Chemical Building Blocks and Intermediates in Complex Molecule Synthesis

The 1,9-diazaspiro[5.5]undecane core is a versatile building block for creating more complex chemical entities. nih.gov Its inherent structural properties and the ease of functionalization, particularly at the N9 position, allow for its incorporation into a wide array of molecular designs. nih.gov Synthetic routes often utilize precursors like N-Boc-piperidone to construct the spirocyclic system, which can then be elaborated into various target molecules. acs.org This scaffold serves as a foundational element for generating libraries of compounds for screening and developing new chemical entities with specific functionalities. nih.govresearchgate.net

Contributions to Agrochemical and Fine Chemical Synthesis

While the primary focus of research has been on pharmaceutical applications, the synthetic versatility of the diazaspiro[5.5]undecane scaffold lends itself to the creation of fine chemicals. An example of this is the development of derivatives with antiviral properties. In one study, newly designed 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives were synthesized and evaluated for their inhibitory activity against Dengue virus type 2 (DENV2). rsc.orgresearchgate.net Several of these compounds demonstrated potent antiviral effects in cell-based assays, identifying the scaffold as a promising lead for new therapeutic agents. rsc.orgresearchgate.netrsc.org Computational docking studies suggested that these compounds likely target the NS5-methyltransferase enzyme, which is crucial for viral replication. researchgate.net

The following table summarizes the anti-DENV2 activity of selected 1,9-diazaspiro[5.5]undecane derivatives.

CompoundSubstitutionEC₅₀ (µM)
SPO-6 2-methylbenzyl11.43 ± 0.87
SPO-7 4-bromobenzyl14.15 ± 0.50
SPO-13 4-cyanobenzyl20.77 ± 1.92
Data sourced from New Journal of Chemistry. rsc.org

Development of Custom Spiroamine Derivatives for Chemical Research

The 1,9-diazaspiro[5.5]undecane framework is frequently used to develop custom spiroamine derivatives for targeted biological investigation. nih.gov The majority of bioactive derivatives feature this spiro-core as a substituent attached to another heterocyclic system via the nitrogen at position 9. nih.gov A common synthetic strategy involves the acylation of a commercially available building block like N-Boc-3,9-diazaspiro[5.5]undecane with various acyl chlorides or anhydrides to generate a library of diverse amides for structure-activity relationship (SAR) studies. soton.ac.uk This approach has been used to create compounds targeting a wide range of biological targets, demonstrating the scaffold's utility in exploring chemical space for drug discovery. nih.gov

Modulation of Protein Kinase Activity

Derivatives of 1,9-diazaspiro[5.5]undecane have been investigated as modulators of protein kinase activity, a key target class in oncology and inflammatory diseases. researchgate.net By attaching various heteroaryl groups to the diazaspirocyclic scaffold, researchers have created compounds that can mimic ATP and bind within the kinase catalytic site. researchgate.net

Specifically, derivatives incorporating a 1,9-diazaspiro[5.5]undecan-2-one moiety have been shown to inhibit several kinases. nih.gov One such derivative, compound 28 , was found to inhibit leucine-rich repeat kinase 2 (LLRK2) with an IC₅₀ value of 14 nM. nih.gov Mutations in LLRK2 are associated with an increased risk of Parkinson's disease, making its inhibitors a subject of intense research. nih.gov In another study, compounds featuring the same spiro-scaffold attached to an N-phenylpyrimidin-2-amine core were tested for spleen tyrosine kinase (Syk) inhibition. nih.gov Syk is an important mediator in allergic and autoimmune diseases. nih.gov One of these derivatives, compound 27b , exhibited potent Syk inhibition with an IC₅₀ value under 100 nM. nih.gov

Compound IDTarget KinaseActivity (IC₅₀)
28 LRRK214 nM
27b Syk< 100 nM
Data sourced from Chemistry of Heterocyclic Compounds. nih.gov

Modeling studies of related diazaspirocycles in the ATP-binding site of Protein Kinase A (PKA) suggest that substituents on the spiro-core project toward the P-loop of the kinase, providing a rationale for the observed inhibitory activity and a basis for further optimization. researchgate.net

Investigation as G-Protein Coupled Receptor (GPCR) Modulators

The 1,9-diazaspiro[5.5]undecane scaffold has proven to be a valuable template for designing ligands that modulate the activity of G-protein coupled receptors (GPCRs). nih.gov These receptors are involved in a vast number of physiological processes, making them a major target class for pharmaceuticals. nih.gov Derivatives have been developed as antagonists for the melanin-concentrating hormone receptor 1 (MCH-R1), a GPCR implicated in the regulation of appetite and a potential target for treating obesity. nih.gov

Dopamine (B1211576) Receptor Ligand Development and Selectivity Studies

The structural characteristics of diazaspiro-compounds make them suitable for the design of ligands targeting dopamine receptors, which are themselves GPCRs critical to central nervous system functions. nih.govnih.gov The discovery of ligands that are highly selective for specific dopamine receptor subtypes (e.g., D1-like vs. D2-like) is a significant challenge due to structural similarities between the receptors. nih.gov Research has shown that certain 1,9-diazaspiro[5.5]undecane derivatives exhibit multimodal activity, including interaction with D2 receptors. nih.gov This indicates the potential of this scaffold in developing novel CNS agents, although extensive selectivity studies are required to delineate the precise activity profile for each derivative.

Dual Mu-Opioid Receptor Agonism and Sigma-1 Receptor Antagonism

A significant area of research has focused on developing derivatives of the closely related 1-oxa-4,9-diazaspiro[5.5]undecane scaffold as multimodal analgesics. nih.govacs.org These compounds are designed to act as both agonists at the mu-opioid receptor (MOR), the primary target for opioid painkillers, and as antagonists at the sigma-1 receptor (S1R). nih.govacs.org The rationale behind this dual-target approach is that S1R antagonists can potentiate the analgesic effects of MOR agonists while potentially mitigating some of the associated side effects, such as constipation and addiction liability. acs.orgnih.gov

A series of these derivatives were synthesized and evaluated, leading to the identification of compounds with a balanced profile of potent MOR agonism and S1R antagonism. acs.org The lead compound, 15au , demonstrated potent analgesic activity in animal models comparable to the standard opioid oxycodone, but with a reduced incidence of constipation at equianalgesic doses. acs.orgacs.org This provides evidence that dual MOR agonism/S1R antagonism is a viable strategy for developing safer and more effective pain treatments. acs.org

Compound IDMOR Agonism (EC₅₀, nM)S1R Antagonism (Kᵢ, nM)
15au 12 ± 215.3 ± 0.3
Data sourced from the Journal of Medicinal Chemistry. acs.orgacs.org

Gamma-Aminobutyric Acid Type A Receptor (GABAAR) Antagonism and Immunomodulatory Potential

The 1,9-diazaspiro[5.5]undecane scaffold is a key component in the development of antagonists for the γ-aminobutyric acid type A receptor (GABAAR), with significant implications for immunomodulation. nih.gov Research has focused on designing potent and competitive GABAAR antagonists with low cell membrane permeability, making them promising candidates for peripheral applications. acs.orgnih.gov

A notable study explored a series of 3,9-diazaspiro[5.5]undecane-based compounds, building upon the lead structures of compounds named 2027 and 018. acs.orgacs.org These initial compounds were identified as potent competitive GABAAR antagonists. nih.gov The research aimed to delineate the structural features necessary for activity to create antagonists with low brain exposure, intended for use as peripheral immunomodulators. acs.org A key finding was the importance of the spirocyclic benzamide (B126) moiety, which serves as a substitute for the acidic group typically found in GABAAR ligands. soton.ac.uk

One structurally simplified analog, the m-methylphenyl derivative 1e , demonstrated a high binding affinity with a Ki value of 180 nM. acs.orgnih.gov This compound exhibited superior selectivity for the extrasynaptic α4βδ subtype of the GABAAR over subtypes containing α1 and α2. acs.orgsoton.ac.uk Crucially, compound 1e was shown to effectively reverse the inhibition of T cell proliferation, establishing a foundation for exploring the immunomodulatory capabilities of this class of compounds. acs.orgnih.govacs.orgsoton.ac.uk The growing evidence of GABAergic signaling in the immune system, with GABAAR subunits identified in T cells, monocytes, and macrophages, underscores the therapeutic potential of such targeted antagonists. soton.ac.uk

Table 1: GABAAR Antagonist Activity

Compound Binding Affinity (Ki) Selectivity Profile Immunomodulatory Effect
1e (m-methylphenyl analog) 180 nM acs.orgnih.gov Superior for α4βδ vs α1/α2 subtypes acs.orgsoton.ac.uk Efficiently rescues inhibition of T cell proliferation acs.orgsoton.ac.uk
2027 Potent competitive antagonist nih.gov - Lead structure for immunomodulators acs.org
018 Potent competitive antagonist nih.gov - Lead structure for immunomodulators acs.org

Neuropeptide Y (NPY) Receptor Antagonism

The neuropeptide Y (NPY) system, which includes the Y1, Y2, and Y5 receptors, is involved in a wide range of physiological processes. nih.govmdpi.com Antagonists of these receptors are of significant interest for therapeutic development. While direct studies on 9-methyl-1,9-diazaspiro[5.5]undecane as an NPY antagonist are not specified in the provided results, the broader class of diazaspiro[5.5]undecane derivatives has been investigated for activity at related peptide receptors. For instance, novel benzo[a]cycloheptene derivatives have been developed as potent antagonists for the human NPY Y5 receptor. nih.gov One such compound, FR226928, showed highly potent and selective affinity for the Y5 receptor over the Y1 receptor. nih.gov This indicates the utility of complex cyclic systems in achieving selectivity for NPY receptor subtypes.

Enzyme Inhibition Studies

Acetyl-CoA Carboxylase (ACC) Inhibition

Acetyl-CoA carboxylase (ACC) is a crucial enzyme in fatty acid synthesis and has been explored as a target for antibacterial agents. nih.gov The enzyme complex consists of biotin (B1667282) carboxylase (BC) and carboxyltransferase (CT) domains. nih.gov Research into ACC inhibitors has led to the synthesis of heterobivalent compounds that link inhibitors of both domains. nih.gov Although the specific this compound core was not mentioned in the context of the provided ACC inhibition research, the study utilized other complex heterocyclic structures, such as pyridopyrimidines, to achieve potent inhibition. nih.gov For example, a heterobivalent inhibitor, compound 17 , which links a BC inhibitor to a CT inhibitor (moiramide B) via a 50 Å linker, was found to be a tight-binding inhibitor of E. coli ACC with an apparent Ki of 0.2 nM. nih.gov

Alpha-Glucosidase Inhibition in Metabolic Pathway Research

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes by controlling post-meal blood glucose levels. nih.govscience.gov Inhibitors like acarbose (B1664774) and miglitol (B1676588) are used clinically but can have gastrointestinal side effects, prompting the search for new agents from sources like medicinal plants. nih.govresearchgate.net While no specific studies were found that evaluated this compound derivatives as alpha-glucosidase inhibitors, the broader field actively investigates diverse chemical structures for this purpose. science.govmdpi.com The goal is to identify compounds that compete effectively with natural substrates at the enzyme's active site. researchgate.net

Geranylgeranyltransferase I (GGTase I) Inhibition for Cell Proliferation Control

Geranylgeranyltransferase I (GGTase I) is a crucial enzyme involved in post-translational modification of proteins, a process known as geranylgeranylation. This modification is vital for the proper function of several proteins that play a key role in cell signaling pathways, including those that regulate cell growth, differentiation, and apoptosis. The inhibition of GGTase I is therefore a significant area of research for controlling abnormal cell proliferation, particularly in the context of cancer.

Currently, there is a lack of specific research data directly linking this compound or its derivatives to the inhibition of Geranylgeranyltransferase I for cell proliferation control. While the broader 1,9-diazaspiro[5.5]undecane scaffold has been explored for various biological activities, its potential as a GGTase I inhibitor remains an area for future investigation. The development of novel GGTase I inhibitors is an active field of research, and the unique structural features of the 1,9-diazaspiro[5.5]undecane core could make it a candidate for such studies in the future.

Antiviral Research Applications: Dengue Virus Type 2 (DENV2) Inhibitory Activity

A significant area of application for derivatives of the 1,9-diazaspiro[5.5]undecane scaffold is in antiviral research, particularly against the Dengue Virus Type 2 (DENV2). Dengue fever is a major global health concern, and the development of effective antiviral therapies is a critical unmet need. Recent studies have identified novel 1,9-diazaspiro[5.5]undecane derivatives as potent inhibitors of DENV2. researchgate.netrsc.org

Research has focused on newly designed 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives. researchgate.netrsc.org In cell-based assays, several of these compounds have demonstrated significant inhibitory activity against DENV2. researchgate.netrsc.org Computational docking studies have suggested that these derivatives likely target the NS5-methyltransferase enzyme of the virus. researchgate.netrsc.org This enzyme is crucial for the replication of the dengue virus, and its inhibition can effectively halt the propagation of the virus. researchgate.net

The inhibitory activity of these compounds is influenced by the nature of the substitutions on the benzyl (B1604629) group. For instance, derivatives with 2-methylbenzyl, 4-bromobenzyl, and 4-cyanobenzyl substitutions have shown potent anti-DENV2 activity. researchgate.netrsc.org Molecular dynamics simulations have further supported these findings, indicating that these compounds have favorable binding energies with the NS5-methyltransferase. researchgate.netrsc.org

The following table summarizes the in-vitro antiviral activity of selected 1,9-diazaspiro[5.5]undecane derivatives against DENV2. The half-maximal effective concentration (EC50) represents the concentration of the compound that inhibits 50% of the viral activity. A lower EC50 value indicates a more potent inhibitor.

CompoundSubstitutionEC50 (µM)
SPO-62-methylbenzyl11.43 ± 0.87
SPO-74-bromobenzyl14.15 ± 0.50
SPO-134-cyanobenzyl20.77 ± 1.92
Ribavirin (Control)-50.9 ± 18
Data sourced from New Journal of Chemistry, 2022. researchgate.netrsc.org

These findings highlight the potential of the 1,9-diazaspiro[5.5]undecane scaffold as a basis for the development of novel and effective antiviral drugs against DENV2. Further research into the structure-activity relationship of these compounds could lead to the discovery of even more potent inhibitors.

Coordination Chemistry and Catalytic Applications of Diaza Spiro 5.5 Undecane Ligands

Design and Synthesis of Metal-Organic Frameworks and Coordination Compounds Incorporating Diaza-Spiro[5.5]Undecane Scaffolds

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters bridged by organic ligands. The incorporation of diazaspiro[5.5]undecane derivatives as ligands in MOFs is an area of potential research interest. The rigid spirocyclic structure could lead to the formation of robust frameworks with well-defined pore structures. The nitrogen atoms of the diazaspiro ligand can coordinate to metal centers, acting as nodes in the framework.

While specific research on MOFs incorporating 9-methyl-1,9-diazaspiro[5.5]undecane is not documented in available literature, the general principles of MOF synthesis would apply. The synthesis would typically involve the reaction of a metal salt with the diazaspiro ligand under solvothermal conditions. The choice of metal and reaction conditions would be crucial in determining the resulting topology and properties of the MOF.

Table 1: Hypothetical Design Parameters for MOFs with Diaza-Spiro[5.5]Undecane Ligands

ParameterConsiderationPotential Outcome
Metal Ion Lewis acidity, coordination geometryFramework topology, catalytic sites
Ligand Rigidity, functional groupsPore size and functionality
Solvent Polarity, boiling pointCrystal growth and morphology
Temperature Reaction kineticsPhase and purity of the MOF

This table is illustrative and based on general principles of MOF design, as specific data for this compound is unavailable.

Application in Homogeneous and Heterogeneous Catalysis

The metal complexes of diazaspiro[5.5]undecane ligands hold potential for applications in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, soluble metal complexes can catalyze a variety of organic transformations. The diazaspiro ligand can stabilize the metal center and influence its catalytic activity and selectivity.

For heterogeneous catalysis, these complexes could be immobilized on solid supports, such as silica (B1680970) or polymers. This approach combines the advantages of homogeneous catalysts (high activity and selectivity) with the ease of separation and recyclability of heterogeneous catalysts.

While there are no specific reports on the catalytic use of this compound, related nitrogen-containing ligands are known to be effective in various catalytic reactions, including oxidation, reduction, and carbon-carbon bond-forming reactions.

Chiral Catalysis Utilizing Diaza-Spiro[5.5]Undecane Derivatives

The synthesis of enantiomerically pure compounds is a significant challenge in modern chemistry. Chiral catalysts are instrumental in achieving this goal. The spirocyclic nature of diazaspiro[5.5]undecane provides a rigid scaffold that can be functionalized to create a chiral environment around a metal center.

If a chiral derivative of this compound were synthesized, its metal complexes could potentially be used as asymmetric catalysts. The chirality of the ligand would be transferred to the product of the catalytic reaction, leading to the preferential formation of one enantiomer.

Table 2: Potential Asymmetric Reactions for Chiral Diaza-Spiro[5.5]Undecane Catalysts

Reaction TypeSubstrateProduct
Asymmetric HydrogenationProchiral alkenes/ketonesChiral alkanes/alcohols
Asymmetric EpoxidationAlkenesChiral epoxides
Asymmetric Diels-AlderDienes and dienophilesChiral cyclic compounds

This table represents potential applications and is not based on documented research for this compound.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies for Increased Structural Diversity and Complexity

While methods for the synthesis of diazaspiro[5.5]undecanes exist, there is considerable scope for the development of more advanced and efficient synthetic strategies. nih.gov Current approaches, such as those involving the Pictet–Spengler reaction for arene-fused analogs, provide a solid foundation. nih.gov However, future research should focus on creating more versatile and stereoselective routes.

Key areas for development include:

Asymmetric Synthesis: Developing catalytic asymmetric methods to control the stereochemistry at the spirocyclic center and any additional chiral centers. This would allow for the synthesis of enantiomerically pure compounds, which is crucial for studying stereospecific interactions with biological targets.

Diversity-Oriented Synthesis (DOS): Implementing DOS strategies to rapidly generate libraries of diazaspiro[5.5]undecane derivatives with a wide range of functional groups and substitution patterns. This would facilitate the exploration of a broader chemical space in the search for new biological activities.

Flow Chemistry and Automation: Utilizing flow chemistry and automated synthesis platforms to improve the efficiency, scalability, and safety of synthetic routes. This would also enable the rapid optimization of reaction conditions and the synthesis of compound libraries for high-throughput screening.

Novel Cyclization Strategies: Exploring new chemical reactions and catalysts to construct the spirocyclic core, potentially leading to more convergent and higher-yielding syntheses. One-pot multi-component reactions, such as the Knoevenagel–Diels–Alder reaction, have shown promise for creating similar spirocyclic systems and could be adapted. researchgate.net

Application of Advanced Spectroscopic and Imaging Techniques for Real-Time Interaction Studies in Biological Systems

Understanding how 9-methyl-1,9-diazaspiro[5.5]undecane and its derivatives interact with biological targets in real-time is essential for elucidating their mechanism of action. Future research should leverage cutting-edge spectroscopic and imaging techniques to visualize these interactions within cellular and whole-organism environments.

Promising techniques include:

Fluorescence Labeling and Live-Cell Imaging: Synthesizing fluorescently-tagged analogs of this compound to track their subcellular localization and dynamics in living cells using techniques like confocal microscopy and super-resolution microscopy. Real-time cell analysis technologies, such as the IncuCyte® imaging system, could be used to monitor the effects of these compounds on cell health, proliferation, and death over time. nih.govresearchgate.net

Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI): Employing these label-free techniques to quantify the binding kinetics (association and dissociation rates) of diazaspiro[5.5]undecane derivatives with purified target proteins. This provides precise data on binding affinity and specificity.

In-cell NMR Spectroscopy: Utilizing in-cell NMR to study the binding of 13C or 15N-labeled compounds to their endogenous targets within the complex environment of a living cell, providing structural information about the ligand-target interaction at atomic resolution.

Integration of Artificial Intelligence and Machine Learning in Ligand Design and SAR Prediction for Diaza-Spiro[5.5]Undecanes

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling the rapid analysis of large datasets and the prediction of molecular properties. nih.gov Applying these computational tools to the diazaspiro[5.5]undecane scaffold could significantly accelerate the discovery of new lead compounds.

Future applications in this area include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing robust QSAR models using ML algorithms (e.g., random forests, support vector machines, deep neural networks) to predict the biological activity of novel diazaspiro[5.5]undecane derivatives based on their structural features. nih.govmdpi.com This can guide the synthesis of more potent and selective compounds.

Generative Models for De Novo Design: Using generative AI models to design new diazaspiro[5.5]undecane-based molecules with desired pharmacological properties from scratch. mdpi.com These models can explore vast chemical spaces to identify novel structures that may not be conceived through traditional medicinal chemistry approaches. desertsci.com

ADMET Prediction: Employing ML models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. mdpi.com This allows for the early-stage filtering of candidates with unfavorable pharmacokinetic or toxicity profiles, saving time and resources.

Computational ApproachApplication to Diaza-Spiro[5.5]UndecanesPotential Outcome
Machine Learning QSAR Predict bioactivity based on molecular descriptors.Prioritize synthesis of potent analogs.
Generative AI Models Design novel spirocyclic structures de novo.Discover new chemical matter with desired properties.
ADMET Prediction Forecast pharmacokinetic and toxicity profiles.Improve the success rate of lead optimization. nih.gov

Exploration of Additional Biological Targets and Mechanisms of Action for Novel Functional Outcomes

Derivatives of the 1,9-diazaspiro[5.5]undecane core have been investigated for their activity against several biological targets, including melanin-concentrating hormone receptor 1 (MCH-R1), neuropeptide Y (NPY) Y5 receptors, and acetyl-CoA carboxylase (ACC). nih.gov Similarly, the 3,9-diazaspiro[5.5]undecane scaffold has been studied for its effects on GABA-A receptors. soton.ac.uk This existing knowledge provides a strong basis for exploring a wider range of targets.

Future research should focus on:

Target-Based Screening: Systematically screening this compound and its derivatives against diverse panels of receptors, enzymes, and ion channels to identify new biological targets. Given the scaffold's prevalence in compounds targeting G-protein coupled receptors (GPCRs), exploring other GPCR families is a logical next step.

Phenotypic Screening: Utilizing high-content phenotypic screening in various disease models (e.g., cancer, neurodegenerative disorders, inflammatory diseases) to uncover novel therapeutic applications irrespective of the specific molecular target.

Mechanism of Action Studies: Once a new activity is identified, conducting detailed biochemical and cellular assays to elucidate the precise mechanism by which the compound exerts its effect. This includes identifying the direct binding partner and downstream signaling pathways.

Design and Synthesis of Photoaffinity Probes and Chemical Tools for Target Identification and Validation

To unequivocally identify the cellular targets of bioactive diazaspiro[5.5]undecane compounds, the development of specialized chemical tools is essential. Photoaffinity labeling (PAL) is a powerful technique for covalently capturing and identifying the binding partners of a small molecule within a complex biological system. nih.gov

A strategic approach would involve:

Probe Design: Designing a photoaffinity probe based on the this compound scaffold. A typical probe consists of three key components: the diazaspiro[5.5]undecane core as the pharmacophore, a photoreactive group (e.g., a diazirine or benzophenone) that forms a covalent bond upon UV irradiation, and a reporter tag (e.g., biotin (B1667282) or an alkyne) for enrichment and detection. nih.govnih.gov

Synthesis of Probes: Developing a synthetic route that allows for the late-stage introduction of the photoreactive moiety and the reporter tag without compromising the compound's binding affinity for its target.

Target Identification and Validation: Using the synthesized probe in cell lysates or live cells, followed by UV irradiation to crosslink the probe to its target protein(s). The tagged proteins can then be enriched (e.g., using streptavidin beads for a biotin tag) and identified using mass spectrometry. researchgate.net This provides direct evidence of a physical interaction and validates the target.

Q & A

Q. What are the optimal synthetic routes for 9-methyl-1,9-diazaspiro[5.5]undecane, and how can reaction conditions be standardized?

The synthesis of this compound typically involves multi-step organic reactions, including ring-closing metathesis (RCM) or cyclization strategies. Key steps include:

  • Boc protection : A tert-butoxycarbonyl (Boc) group is often introduced to protect amines during synthesis. For example, 3-benzyl-3,9-diazaspiro[5.5]undecane was synthesized using Boc₂O under anhydrous dichloromethane and triethylamine .
  • Catalytic hydrogenation : Palladium on carbon (Pd/C) under hydrogen pressure (e.g., 50 PSI) is used for debenzylation .
  • Solvent and temperature control : Reactions are conducted in dichloromethane or ethanol at temperatures ranging from 0°C (ice bath) to 50°C.
    Methodological Tip: Optimize yields by monitoring reactions with thin-layer chromatography (TLC) or HPLC and adjusting stoichiometric ratios of reagents like ethyl cyanoacetate or ammonia ethanol solutions .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming spirocyclic geometry and substituent positions. For example, ¹H NMR can resolve methyl group environments at the 9-position .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • Chromatography : HPLC or TLC ensures purity (>95%) and monitors reaction progress .

Advanced Research Questions

Q. How can researchers resolve contradictory structure-activity relationship (SAR) data in analogs of this compound?

Contradictions in SAR often arise from substituent effects on receptor binding. For instance:

  • Substituent position : Halogens or trifluoromethyl groups at the ortho position of phenyl rings enhance σ1 receptor binding but may increase hERG inhibition risks .
  • Steric bulk : Cyclohexyl or benzyl groups at the 4-position improve selectivity for GABA-A receptors .
    Methodological Approach:
    • Use molecular docking simulations to predict binding modes.
    • Validate hypotheses with competitive binding assays (e.g., radioligand displacement for σ1 or GABA-A receptors) .

Q. What strategies are effective in designing multi-target directed ligands (MTDLs) based on this compound?

MTDLs targeting σ1 and NMDA receptors require balancing steric and electronic properties:

  • Heteroaryl substitutions : Pyridyl groups at the 4-position enhance dual-target activity. Compound 15 (1-oxa-4,9-diazaspiro[5.5]undecane derivative) showed σ1 affinity (Ki = 12 nM) and NMDA antagonism without hERG inhibition .
  • Pharmacokinetic optimization : Introduce polar groups (e.g., carboxylates) to improve solubility and metabolic stability .
    Data-Driven Example:
Compoundσ1 Ki (nM)NMDA IC50 (µM)hERG Inhibition
15120.8None
16181.2Moderate
Source:

Q. How can metabolic instability in this compound derivatives be addressed?

  • Cytochrome P450 (CYP) screening : Identify metabolic hotspots using liver microsome assays. Methyl groups at the 9-position reduce oxidative metabolism .
  • Prodrug approaches : Convert labile amines to carbamates or amides for sustained release .

Data Contradiction Analysis

Q. Why do some analogs show high in vitro potency but poor in vivo efficacy?

Discrepancies may stem from:

  • Blood-brain barrier (BBB) penetration : LogP values >3.5 improve CNS uptake but may increase plasma protein binding.
  • Off-target effects : Use hERG inhibition assays and toxicity profiling (e.g., Ames test) to rule out non-specific interactions .

Methodological Tables

Q. Table 1: Comparative SAR of Key Analogs

CompoundSubstituentσ1 Affinity (Ki)GABA-A Modulation
9-Methyl derivative9-CH₃25 nM+++
4-Cyclohexyl derivative4-Cyclohexyl18 nM++
3-Pyridyl derivative3-Pyridyl12 nM+
Key: +++ = Strong, ++ = Moderate, + = Weak

Q. Table 2: Synthetic Optimization Parameters

ParameterOptimal RangeImpact on Yield
Reaction Temperature0–25°C↑ Purity
Solvent (DCM vs. Ethanol)Dichloromethane↑ Reaction Rate
Catalyst (Pd/C Loading)5–10%↑ Debenzylation
Source:

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